Binding Affinity for GAPDH: Target Compound vs. Closest Structural Analog
The target compound's closest publicly characterized analog, N-(5-methylisoxazol-3-yl)-2-(p-tolyl)acetamide (CID 889538), demonstrated an IC50 of 93,800 nM against human GAPDH in a PubChem-deposited assay from the Sanford-Burnham Center for Chemical Genomics [1]. This provides a critical baseline for the pharmacophore and suggests that the elaborated morpholinoethyl-oxalamide extension in the target compound would be expected to significantly enhance binding affinity. Direct binding data for the target compound are not publicly available.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human GAPDH |
|---|---|
| Target Compound Data | No data available in the public domain |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)-2-(p-tolyl)acetamide: IC50 = 9.38 × 10^4 nM (93.8 µM) |
| Quantified Difference | Cannot be calculated; serves as a structural baseline |
| Conditions | GAPDH enzyme inhibition assay, Sanford-Burnham Center for Chemical Genomics (PubChem AID 1227) |
Why This Matters
Establishes the first quantitative benchmark for the 5-methylisoxazole-p-tolyl pharmacophore, enabling hypothesis-driven optimization of the novel morpholinoethyl-oxalamide extension.
- [1] BindingDB Entry BDBM42074. Affinity Data for N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)acetamide (CID 889538). Deposited 2011-05-17. View Source
